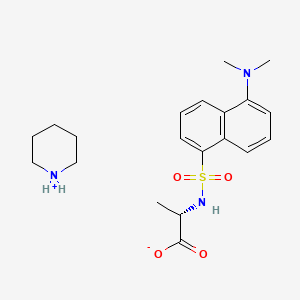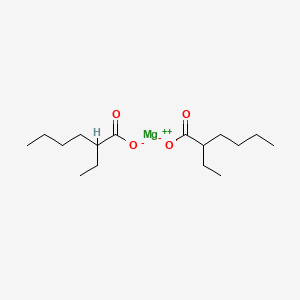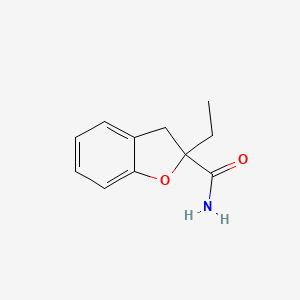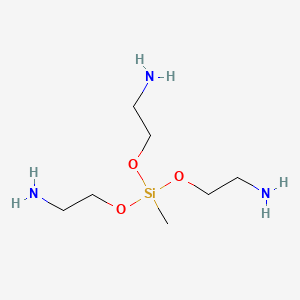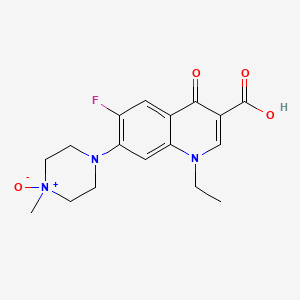
4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)-1-methylpiperazine 1-Oxide (Pefloxacin N-Oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)-1-methylpiperazine 1-Oxide, commonly known as Pefloxacin N-Oxide, is a derivative of the fluoroquinolone antibiotic Pefloxacin. This compound is of interest due to its potential antibacterial properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pefloxacin N-Oxide typically involves the oxidation of Pefloxacin. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often include:
Temperature: Typically maintained at room temperature to 50°C.
Solvent: Commonly used solvents include water, methanol, or acetonitrile.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of Pefloxacin N-Oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pefloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxides.
Reduction: Reduction reactions can revert it back to Pefloxacin.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, acetonitrile.
Major Products
Oxidation Products: Higher oxides of Pefloxacin.
Reduction Products: Pefloxacin.
Substitution Products: Modified piperazine derivatives.
Aplicaciones Científicas De Investigación
Pefloxacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
Mecanismo De Acción
The mechanism of action of Pefloxacin N-Oxide involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth.
Comparación Con Compuestos Similares
Similar Compounds
- Ciprofloxacin N-Oxide
- Norfloxacin N-Oxide
- Ofloxacin N-Oxide
Comparison
Pefloxacin N-Oxide is unique due to its specific structure, which includes a carboxy-ethyl group and a fluoro-oxo-quinoline moiety. This structure imparts distinct antibacterial properties and influences its pharmacokinetics and pharmacodynamics compared to other fluoroquinolone derivatives.
Propiedades
Fórmula molecular |
C17H20FN3O4 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20FN3O4/c1-3-19-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)19)20-4-6-21(2,25)7-5-20/h8-10H,3-7H2,1-2H3,(H,23,24) |
Clave InChI |
LACGXPICQGSRPE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
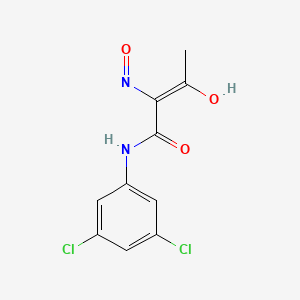
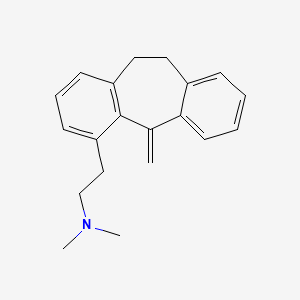
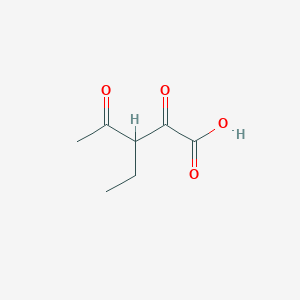
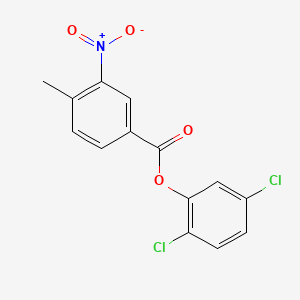
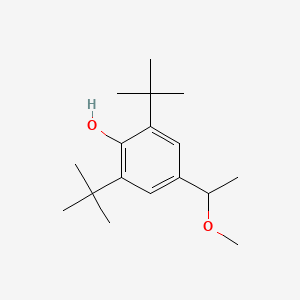
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
